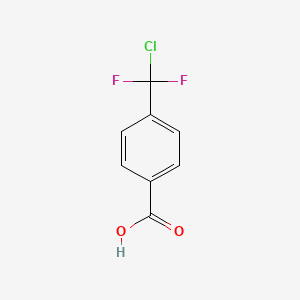

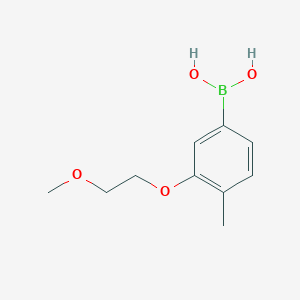

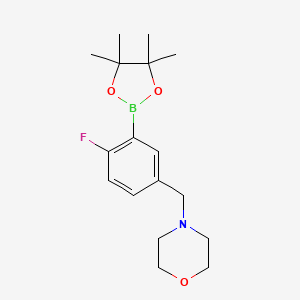

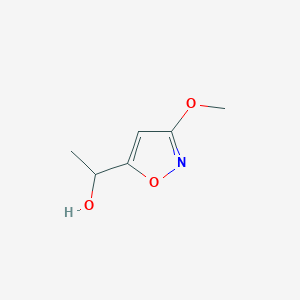

![molecular formula C11H17NO4 B6330922 (1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95% CAS No. 1389359-96-9](/img/structure/B6330922.png)

(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

I found a paper discussing a catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres . This process uses a radical-relay mechanism supported by DFT calculations and could potentially be relevant to the synthesis of the compound you’re interested in .Chemical Reactions Analysis

The aforementioned paper discusses a catalytic process that involves a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl (BCB) ketones . This might be relevant to the chemical reactions involving the compound you’re interested in .Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, pose challenges in fermentative production using engineered microbes. Understanding the impact of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae has led to identifying strategies for metabolic engineering to improve microbial robustness and industrial performance (Jarboe et al., 2013).

Impact on Corrosion and Material Science

Low molecular weight carboxylic acids contribute significantly to atmospheric corrosion of metals, including copper. Understanding their effects is crucial for developing protective strategies in various industrial applications, highlighting the relevance of these compounds in corrosion science (Bastidas & La Iglesia, 2007).

Therapeutic Efficacy in Dermatological Conditions

Azelaic acid, a naturally occurring dicarboxylic acid, has been shown to be effective in treating acne and hyperpigmentary disorders. This underscores the potential of certain carboxylic acids in dermatological applications, providing a basis for exploring the therapeutic capabilities of similar compounds (Fitton & Goa, 1991).

Role in Liquid-Liquid Extraction and Separation Technologies

Carboxylic acids play a significant role in the development of solvents for liquid-liquid extraction (LLX) of other acids from aqueous streams, particularly in the context of bio-based plastics and chemical production. This area of research is vital for advancing sustainable manufacturing processes and environmental protection (Sprakel & Schuur, 2019).

Future Directions

properties

IUPAC Name |

(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWMQNSZCUYSJJ-BWZBUEFSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.